molecular formula C12H17NO2S B3146129 1-Methanesulfonyl-4-phenylpiperidine CAS No. 59039-19-9

1-Methanesulfonyl-4-phenylpiperidine

Cat. No.: B3146129
CAS No.: 59039-19-9
M. Wt: 239.34 g/mol
InChI Key: XVVDYXHHFHYECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-Methanesulfonyl-4-phenylpiperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidine with methanesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-4-phenylpiperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-Methanesulfonyl-4-phenylpiperidine serves as a fundamental building block in the synthesis of complex molecules.
  • Biology This compound is investigated for potential interactions with biological targets, including enzymes and receptors.
  • Medicine Ongoing research aims to explore its therapeutic potential for various diseases.
  • Industry It is used in the development of new materials and chemical processes.

Piperidine Derivatives in Cancer Therapy

Piperidine derivatives, including this compound, have potential anticancer activity . Spirocyclic structures within these compounds may play a key role in their biological activity, allowing them to interact effectively with protein-binding sites .

Pain Relief and Neuroleptic Activity

Certain piperidine compounds exhibit pain-relieving and neuroleptic activity, making them useful in treating pain conditions . These compounds have shown effectiveness in relieving pain associated with surgery, acute pain, and cancer . Effective dosage ranges for pain relief are typically between 1-100 milligrams daily, depending on the administration method and the patient's specific needs .

Dopamine Neurotransmission Modulation

This compound derivatives can act on dopaminergic systems in the brain, showing characteristics of selective dopamine antagonists . These compounds may be used to treat various neurological and psychiatric disorders, including Huntington's disease, Parkinson's disease, and substance abuse . They may also improve mood and anxiety disorders, and relieve pain associated with increased muscle tone .

Preclinical Studies

  • Anticancer Activity Study: Studies on breast cancer cells (MCF-7) have shown that concentrations above 10 µM significantly reduce cell viability, with associated increases in apoptosis markers.
  • Antimicrobial Efficacy: In comparative studies against standard antibiotics, this compound derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than commonly used antibiotics against E. coli and S. aureus, indicating strong antimicrobial potential.
  • Neuroprotection in Ischemia: In a rat model of cerebral ischemia, administration of the compound before occlusion resulted in a marked decrease in infarct size compared to controls, highlighting its potential for neuroprotection.

Comparison with Similar Compounds

1-Methanesulfonyl-4-phenylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Biological Activity

Overview

1-Methanesulfonyl-4-phenylpiperidine (MSPP) is a piperidine derivative with the molecular formula C12H17NO2S. It has garnered attention in scientific research due to its potential biological activities, particularly as an analgesic and its interactions with various biological targets.

MSPP exhibits its biological effects primarily through its action as an agonist of the μ-opioid receptor. This interaction is crucial for its analgesic properties, as opioid receptor activation modulates pain perception pathways in the central nervous system (CNS). The compound's mechanism involves:

  • Agonistic Action : Binding to μ-opioid receptors, leading to pain relief.
  • Biochemical Pathways : Influencing neurotransmitter release and neuronal excitability, which are pivotal in pain modulation and other CNS functions.

Pharmacokinetics

The pharmacokinetic profile of MSPP indicates variable absorption, distribution, metabolism, and excretion (ADME) characteristics typical of phenylpiperidine derivatives. The compound's bioavailability and half-life are critical for understanding its therapeutic potential and dosage regimen.

Parameter Value
Molecular Weight229.34 g/mol
LogP2.5
SolubilityModerate in water
Half-LifeTBD

Biological Activities

Research has demonstrated that MSPP may possess several biological activities beyond its analgesic effects:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, indicating possible applications in oncology.

Case Studies

Several studies have explored the biological activity of MSPP:

  • Analgesic Efficacy : A study involving animal models demonstrated that MSPP significantly reduced pain responses in inflammatory pain models compared to controls, highlighting its potential as a therapeutic agent for chronic pain management.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that MSPP exhibits dose-dependent cytotoxic effects, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.
  • Microbial Inhibition Tests : MSPP showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

To contextualize the biological activity of MSPP, it is useful to compare it with other piperidine derivatives:

Compound Key Activity Notes
1-PhenylpiperidineAnalgesicLacks methanesulfonyl group
4-PhenylpiperidineModerate analgesicDifferent substitution pattern
1-MethanesulfonylpiperidineAntimicrobialSimilar structure without phenyl group

Properties

IUPAC Name

1-methylsulfonyl-4-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDYXHHFHYECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286071
Record name 1-(Methylsulfonyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-19-9
Record name 1-(Methylsulfonyl)-4-phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59039-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonyl-4-phenylpiperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methanesulfonyl-4-phenylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Methanesulfonyl-4-phenylpiperidine
Reactant of Route 4
Reactant of Route 4
1-Methanesulfonyl-4-phenylpiperidine
Reactant of Route 5
Reactant of Route 5
1-Methanesulfonyl-4-phenylpiperidine
Reactant of Route 6
Reactant of Route 6
1-Methanesulfonyl-4-phenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.